molecular formula C12H17NO B1523179 2-(2,4-Dimethylphenyl)morpholine CAS No. 1094508-93-6

2-(2,4-Dimethylphenyl)morpholine

Cat. No. B1523179
CAS RN: 1094508-93-6
M. Wt: 191.27 g/mol
InChI Key: RTMGSKWGXJECPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, including 2-(2,4-Dimethylphenyl)morpholine, are frequently synthesized from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring with a 2,4-dimethylphenyl group attached . Morpholine is a heterocycle that features both amine and ether functional groups .

Scientific Research Applications

Synthesis and Structural Characterization

  • Preparation and Reactivity: The synthesis of related sulfur-transfer agents demonstrates the utility of morpholine derivatives in preparing compounds with potential applications in chemical synthesis and materials science (Klose, Reese, & Song, 1997). The reaction of dimethyl- and diphenyl disulfides to produce various sulfur-containing derivatives showcases the versatility of morpholine frameworks in chemical transformations.
  • Structural Analysis: The crystal structure analysis of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen highlights the morpholine derivative's structural characteristics, offering insights into its steric hindrance and bond lengths, which are crucial for understanding its reactivity and potential applications in material science and pharmacology (Mugnoli et al., 1980).

Applications in Materials Science

  • Photophysical Properties: The study of Ir(III) complexes with morpholine derivatives showcases the compound's contribution to developing materials with novel emission properties. These complexes exhibit unique photophysical behaviors, such as dual-emission and mechanoluminescence, which could be exploited in the fields of materials science and data security (Song et al., 2016).
  • Photoinitiation Activity: Research into the photoinitiating activity of morpholine-containing compounds, such as Irgacure 369, underlines their importance in photopolymerization processes. The study of radical formation upon light irradiation provides valuable information for developing new photoinitiators in polymer science (Alberti et al., 2008).

Environmental Applications

  • Pesticide Removal: The use of a low-cost biosorbent for pesticide removal from wastewater highlights the potential environmental applications of morpholine derivatives. This research provides a foundation for developing effective and sustainable methods to mitigate water pollution caused by agricultural chemicals (Boudesocque et al., 2008).

Biomedical Research

  • Antifungal Agents: The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species underscores the potential biomedical applications of morpholine derivatives. This discovery paves the way for further development of new antifungal therapies, highlighting the compound's relevance in addressing fungal infections (Bardiot et al., 2015).

properties

IUPAC Name

2-(2,4-dimethylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-11(10(2)7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMGSKWGXJECPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CNCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094508-93-6
Record name 2-(2,4-dimethylphenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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